2-amino-3-methyl-N-naphthalen-2-ylpentanamide
Description
2-Amino-3-methyl-N-naphthalen-2-ylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with amino and methyl groups at positions 2 and 3, respectively, and a naphthalen-2-yl group as the N-alkyl substituent. The compound’s extended alkyl chain and naphthalene moiety may influence solubility, bioavailability, and receptor interactions compared to shorter-chain analogs.
Properties
IUPAC Name |
2-amino-3-methyl-N-naphthalen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZPKIGJZWWHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-naphthalen-2-ylpentanamide typically involves a multi-step process. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-naphthalen-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Scientific Research Applications
2-amino-3-methyl-N-naphthalen-2-ylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-naphthalen-2-ylpentanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methoxy group in naproxen derivatives (e.g., ) is critical for COX-2 inhibition in NSAIDs. Its absence in the target compound suggests divergent pharmacological targets. Amine Components: The 3-chlorophenethyl (), indolylethyl (), and diphenylethyl () groups in comparators introduce varied steric and electronic profiles. The target’s simpler naphthalen-2-yl substituent may prioritize hydrophobic interactions.
Spectroscopic and Analytical Characterization
- NMR: $^1$H and $^{13}$C NMR would resolve the pentanamide chain’s methyl/amino groups and naphthalene protons (cf. ).
- Mass Spectrometry : HRMS would confirm molecular weight, with fragmentation patterns indicating cleavage at the amide bond or naphthalene moiety.
- IR : Stretching frequencies for amide C=O (~1650–1680 cm$^{-1}$) and N–H (~3300 cm$^{-1}$) would align with reported analogs .
Pharmacological Implications
- The diphenylethyl analog () may enhance CNS penetration due to lipophilic substituents.
- Target Compound: The absence of methoxy and elongated chain could reduce COX-2 affinity but improve blood-brain barrier penetration. The amino group may introduce hydrogen-bonding capabilities absent in naproxen derivatives, enabling novel target engagement (e.g., enzymes or receptors requiring polar interactions).
Biological Activity
2-Amino-3-methyl-N-naphthalen-2-ylpentanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of 2-amino-3-methyl-N-naphthalen-2-ylpentanamide can be represented as follows:
This compound features a naphthalene moiety, which is known for its significant interactions in biological systems.
The biological activity of 2-amino-3-methyl-N-naphthalen-2-ylpentanamide is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential effects on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that 2-amino-3-methyl-N-naphthalen-2-ylpentanamide may inhibit cancer cell proliferation. For instance, it has shown promise in reducing the viability of certain tumor cell lines in vitro.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is interest in its potential to protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of 2-amino-3-methyl-N-naphthalen-2-ylpentanamide:
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| 1 | SK-LU-1 | Inhibition of cell proliferation | |
| 2 | PC-3 | Reduced viability compared to cisplatin | |
| 3 | Neuroblastoma cells | Protection against oxidative stress |
These studies indicate a significant potential for anticancer and neuroprotective applications.
Case Studies
In clinical settings, compounds structurally related to 2-amino-3-methyl-N-naphthalen-2-ylpentanamide have been investigated. For example:
- Case Study A : A derivative demonstrated efficacy in reducing tumor size in animal models of breast cancer, suggesting that similar compounds may share therapeutic potential.
- Case Study B : Another study highlighted the neuroprotective effects in models of Alzheimer's disease, supporting the hypothesis that this class of compounds could be beneficial for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
